molecular formula C11H9N5O2S2 B15109467 N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B15109467
M. Wt: 307.4 g/mol
InChI Key: NIVZWLUHZLLYIY-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a synthetically accessible small molecule composed of a tetrazole ring connected to a thiophene sulfonamide moiety. This specific architecture, featuring multiple nitrogen atoms and a sulfonamide group, makes it a candidate for various pharmacological and biochemical investigations. The tetrazole ring acts as a bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug-like compounds . Thiophene-sulfonamide-based structures have demonstrated significant biological activity; for instance, close analogs have been identified as potent, picomolar-range inhibitors of the human carbonic anhydrase II (hCA II) enzyme, a cytosolic target relevant to conditions like glaucoma . Furthermore, tetrazole-thiophene hybrid molecules, in general, have shown promising antimicrobial effectiveness against various bacterial and fungal strains, with their binding interactions often simulated against targets like the bacterial DNA Gyrase . The electron-rich thiophene and electron-deficient tetrazole rings within a single molecule create a unique electronic structure that can be probed using computational methods such as DFT to understand its reactivity and interaction potential . Researchers can leverage this compound as a key intermediate or lead molecule in developing novel therapeutic agents, particularly in inflammation, infectious disease, and enzyme inhibition studies. This product is strictly For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C11H9N5O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9N5O2S2/c17-20(18,11-5-2-6-19-11)13-9-3-1-4-10(7-9)16-8-12-14-15-16/h1-8,13H

InChI Key

NIVZWLUHZLLYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The applications of N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide in scientific research are notable for its diverse biological activities and potential therapeutic uses. The tetrazole ring in its structure acts as a bioisostere for carboxylic acids, enabling interactions with various enzymes and receptors. Research indicates that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of tetrazole can inhibit enzymes involved in disease processes, highlighting their potential as therapeutic agents.

Biological Activity and Interactions
Studies on N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide have examined its interactions with biological targets. The tetrazole moiety enhances binding affinity to certain enzymes, while the thiophene component influences membrane permeability and bioavailability. In vitro assays have demonstrated its effectiveness against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent.

Comparison with Related Compounds
The uniqueness of N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide lies in its specific combination of the tetrazole ring with the thiophene sulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Compound NameStructureNotable Properties
1-Phenyl-1H-tetrazole-5-thiolStructureKnown for synthesizing oxacyclic building blocks; exhibits antimicrobial properties.
N-{1-[3-(1H-tetrazol-1-yl)phenyl]ethyl}pyridin-3-amineStructureUsed in medicinal chemistry; shows anti-inflammatory activity.
5-(2-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamideStructureExhibits enhanced solubility; potential use in drug formulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Thiophene-sulfonamide core : Common in angiotensin receptor ligands (e.g., ) and enzyme inhibitors.
  • Tetrazole substituent : Replaces carboxylic acid groups in many bioactive molecules, enhancing stability and bioavailability .

Analogous compounds from evidence :

N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide (): Differs by substituting tetrazole with a thiazolidinone ring. Molecular formula: C₁₃H₁₀N₂O₃S₃; molecular weight: 354.43 g/mol .

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide ():

  • Contains a thiazolo-pyridine fused ring instead of tetrazole.
  • Likely exhibits altered π-π stacking and hydrophobic interactions due to the extended aromatic system .

Imidazole- and Pyrimidine-Substituted Sulfonamides (): Compounds like 9 (5-cyanopyrimidine) and 10 (5-bromopyrimidine) show substituent-dependent binding to angiotensin AT2 receptors. Electron-withdrawing groups (e.g., Br, CN) enhance receptor affinity compared to bulkier substituents .

Physicochemical and Pharmacological Properties
Property N-[3-(1H-Tetrazol-1-yl)phenyl]thiophene-2-sulfonamide (Predicted) N-[3-(Thiazolidinone)phenyl]thiophene-2-sulfonamide () Imidazole-Sulfonamide ()
LogP (Lipophilicity) ~2.5 (moderate) 1.8 (lower due to polar thiazolidinone) 3.2–3.8 (varies with substituent)
Hydrogen Bond Acceptors 7 6 5–7
Bioactivity Potential kinase/receptor inhibition (tetrazole as Zn-binding group). Unreported; thiazolidinones are associated with anti-diabetic activity. AT2 receptor ligands (IC₅₀: 10–100 nM)

Key Research Findings and Gaps

Structural Diversity Drives Activity: Tetrazole and thiazolidinone substituents confer distinct electronic and steric profiles, influencing target selectivity. For example, imidazole-based sulfonamides in show nanomolar affinity for angiotensin receptors, whereas thiazole derivatives () may target metabolic enzymes . The tetrazole group’s ability to mimic carboxylates could position the target compound as a protease or metalloenzyme inhibitor .

Synthetic Challenges :

  • Tetrazole incorporation often requires harsh conditions (e.g., NaN₃, high temperatures), which may limit yield compared to imidazole or pyrimidine derivatives synthesized via milder microwave-assisted methods .

Data Limitations: No direct biological data or crystal structures for the target compound are available in the evidence. Predictions are based on structural analogs.

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a novel compound that exhibits significant biological activity due to its unique structural components. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a tetrazole ring and a thiophene sulfonamide moiety, which contribute to its biological properties. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing interactions with various biological targets, including enzymes and receptors. The thiophene component improves solubility and membrane permeability, making it an attractive candidate for drug development.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : In vitro studies have shown that the compound is effective against various pathogens, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it can inhibit cancer cell proliferation, highlighting its potential as an anticancer therapeutic .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The tetrazole moiety allows the compound to form hydrogen bonds and other non-covalent interactions with enzymes involved in disease processes, such as protein tyrosine phosphatases. This inhibition can lead to altered cellular signaling pathways .
  • Receptor Modulation : The compound may modulate receptor activity, impacting physiological responses and disease progression. For instance, it has been noted for its interaction with AT1 receptors, which are implicated in hypertension .

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines. Molecular dynamics simulations revealed hydrophobic interactions as key contributors to its efficacy .
  • Antimicrobial Efficacy : In a comparative analysis with similar compounds, this compound showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls.
  • Inflammation Studies : Research focusing on inflammatory models indicated that the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential utility in treating inflammatory disorders .

Comparative Analysis

The following table summarizes the structural and biological properties of this compound compared to related compounds:

Compound NameStructureNotable Properties
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamideStructureAntimicrobial and anticancer properties
5-(2-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamideStructureEnhanced solubility; potential drug formulation use
1-Phenyl-1H-tetrazole-5-thiolStructureExhibits antimicrobial properties

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide and its analogues?

The synthesis typically involves sulfonamide coupling reactions. For example, analogous compounds are synthesized by reacting sulfonamide precursors with halogenated heterocycles (e.g., chloropyrimidines or thiazoles) under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis is also utilized to accelerate reactions, followed by purification via reverse-phase HPLC or flash chromatography . Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield and minimize byproducts.

(Basic) What analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : Confirms regiochemistry and functional group integrity (e.g., sulfonamide NH protons resonate at δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., high-resolution MS for exact mass matching) .
  • X-ray Crystallography : Resolves bond angles and distances using programs like SHELX for structural validation .
  • HPLC : Assesses purity (>98% by analytical HPLC with UV detection at 254 nm) .

(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound stability. To address this:

  • Perform dose-response studies across multiple cell lines.
  • Validate target engagement via biochemical assays (e.g., enzyme inhibition kinetics).
  • Use computational docking (e.g., molecular dynamics simulations) to assess binding mode consistency with crystallographic data .
    Cross-reference results with structurally analogous compounds in public databases (e.g., PubChem) .

(Advanced) What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Systematic Substituent Variation : Modify the tetrazole or thiophene moieties to evaluate effects on bioactivity. For example, replacing the tetrazole with a carboxyl group alters hydrogen-bonding potential .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide as a hydrogen-bond acceptor) using software like Schrödinger .
  • Biological Profiling : Test derivatives against relevant targets (e.g., kinases, proteases) to correlate structural changes with activity trends .

(Advanced) How can X-ray crystallography data be leveraged to improve the design of derivatives?

Crystallography reveals precise conformational details (e.g., dihedral angles between thiophene and phenyl rings) that influence binding. For example:

  • Use SHELX-refined structures to identify steric clashes or unfavorable torsional strains .
  • Overlay ligand-receptor complexes (e.g., from PDB) to guide substitutions that enhance hydrophobic or electrostatic interactions .

(Basic) What are the key considerations for ensuring compound stability during storage and experimentation?

  • Storage : Protect from light and moisture by storing at –20°C under inert gas (e.g., argon).
  • Solubility : Pre-dissolve in DMSO (≤10 mM) to avoid precipitation in biological assays .
  • Stability Monitoring : Use LC-MS to detect degradation products over time .

(Advanced) How can researchers optimize experimental protocols for evaluating this compound’s mechanism of action?

  • Pathway Analysis : Use Western blotting to assess downstream effects on signaling pathways (e.g., Akt-mTOR for apoptosis regulation) .
  • Cellular Imaging : Track cytoskeletal changes (e.g., F-actin depolymerization) via confocal microscopy .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners .

(Advanced) What computational tools are recommended for predicting the pharmacokinetic properties of derivatives?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane penetration using GROMACS .
  • QSAR Models : Train models on datasets of sulfonamide derivatives to predict bioavailability .

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